molecular formula C18H21Cl2N3O3S B2392261 2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215707-26-8

2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2392261
M. Wt: 430.34
InChI Key: LLGYKDNHSNLNDE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenoxy group, an acetamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups and overall structure. It might undergo reactions typical of amides, ethers, and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties would be influenced by its molecular structure .

Scientific Research Applications

Methods of Application or Experimental Procedures The role of TMEM206 in acid-induced cell death was studied with CRISPR/Cas9-mediated knockout and FACS analysis . The pharmacology of TMEM206 was determined with the patch clamp technique .

Results or Outcomes In colorectal cancer cells, TMEM206 is not a critical mediator of acid-induced cell death . CBA is a small molecule inhibitor of TMEM206 with an IC50 (half maximal inhibitory concentration) of 9.55 µM at low pH . At pH 6.0, the inhibition is limited . Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 and may be a promising scaffold for the development of future TMEM206 inhibitors .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially due to the presence of the chlorophenoxy group .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential biological activities. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S.ClH/c1-2-22-8-7-13-14(9-22)26-18(16(13)17(20)24)21-15(23)10-25-12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGYKDNHSNLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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